N1-Cyanomethyl as a Claimed Species in mRNA Modification Patent Families
N1-cyanomethylpseudouridine is explicitly claimed as a viable N1-modified pseudouridine species in foundational mRNA modification patents [1]. This contrasts with unmodified pseudouridine, which is in the public domain, and N1-methylpseudouridine, which is subject to licensing restrictions under separate patent estates. The cyanomethyl variant thus provides a distinct IP landscape for commercial development [1].
| Evidence Dimension | Patent claim coverage for N1-modified pseudouridines |
|---|---|
| Target Compound Data | Explicitly claimed as N1-CH2CN modification |
| Comparator Or Baseline | Pseudouridine (unsubstituted): Public domain; N1-methyl: Separate patent estate; N1-ethyl: Not claimed in same embodiment |
| Quantified Difference | Claimed vs. unclaimed vs. separately claimed |
| Conditions | U.S. Patent 8,278,036 specification and claims |
Why This Matters
This determines freedom-to-operate for commercial RNA therapeutic manufacturing.
- [1] U.S. Patent 8,278,036. Kariko, K., Weissman, D. RNA Containing Modified Nucleosides and Methods of Use Thereof. Claim 7 encompasses N1-cyanomethyl. Granted October 2, 2012. View Source
